molecular formula C6H6BF2O5P B11763489 (4-Borono-3,5-difluorophenyl)phosphonic acid

(4-Borono-3,5-difluorophenyl)phosphonic acid

Cat. No.: B11763489
M. Wt: 237.89 g/mol
InChI Key: DARHFLHTLIZIPN-UHFFFAOYSA-N
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Description

(4-Borono-3,5-difluorophenyl)phosphonic acid is a chemical compound with the molecular formula C6H6BF2O5P and a molecular weight of 237.89 g/mol . This compound is characterized by the presence of boron, fluorine, and phosphonic acid groups attached to a phenyl ring. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Borono-3,5-difluorophenyl)phosphonic acid typically involves the reaction of 3,5-difluorophenylboronic acid with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(4-Borono-3,5-difluorophenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized phenylphosphonic acids .

Scientific Research Applications

(4-Borono-3,5-difluorophenyl)phosphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Borono-3,5-difluorophenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The boron and phosphonic acid groups can form strong bonds with various substrates, facilitating chemical transformations. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenylboronic acid: Similar structure but lacks the phosphonic acid group.

    Phenylphosphonic acid: Contains the phosphonic acid group but lacks boron and fluorine atoms.

    4-Borono-3-fluorophenyl)phosphonic acid: Similar but with only one fluorine atom.

Uniqueness

(4-Borono-3,5-difluorophenyl)phosphonic acid is unique due to the combination of boron, fluorine, and phosphonic acid groups on a single phenyl ring. This unique structure imparts distinct chemical properties, making it highly versatile in various applications .

Properties

Molecular Formula

C6H6BF2O5P

Molecular Weight

237.89 g/mol

IUPAC Name

(4-borono-3,5-difluorophenyl)phosphonic acid

InChI

InChI=1S/C6H6BF2O5P/c8-4-1-3(15(12,13)14)2-5(9)6(4)7(10)11/h1-2,10-11H,(H2,12,13,14)

InChI Key

DARHFLHTLIZIPN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)P(=O)(O)O)F)(O)O

Origin of Product

United States

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